molecular formula C9H16N2O B2399864 2-Methyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1353506-68-9

2-Methyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B2399864
CAS RN: 1353506-68-9
M. Wt: 168.24
InChI Key: CEJPLPLZSOYXQB-UHFFFAOYSA-N
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Description

“2-Methyl-2,8-diazaspiro[4.5]decan-3-one” is a chemical compound with the linear formula C9H17O1N2Cl1 . It is a solid substance and is often provided in the form of a hydrochloride . It is related to M1 muscarinic agonists .


Synthesis Analysis

The synthesis of related compounds involves the Michael addition reaction of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by a cyclization reaction . Further structural optimization has led to the discovery of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors .


Molecular Structure Analysis

The molecular structure of “2-Methyl-2,8-diazaspiro[4.5]decan-3-one” can be represented by the SMILES string O=C(C1)N©CC21CCNCC2.Cl . The InChI key for this compound is DGNDMASADKYDQX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Methyl-2,8-diazaspiro[4.5]decan-3-one” is a solid substance . It has a molecular weight of 241.16 . The storage temperature is room temperature .

Safety and Hazards

The safety information available indicates that “2-Methyl-2,8-diazaspiro[4.5]decan-3-one” may cause eye irritation and skin sensitization . The hazard statements associated with this compound are H317 - H319 .

Future Directions

The future directions for “2-Methyl-2,8-diazaspiro[4.5]decan-3-one” could involve further exploration of its structure-activity relationship and its potential as a selective inhibitor . It could also involve further investigation of its potential for the treatment of Alzheimer’s disease .

properties

IUPAC Name

2-methyl-2,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11-7-9(6-8(11)12)2-4-10-5-3-9/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJPLPLZSOYXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCNCC2)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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